molecular formula C16H15NO3 B5811544 N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide

N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide

Cat. No.: B5811544
M. Wt: 269.29 g/mol
InChI Key: ARGUDMNMNVCNSC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide is an organic compound that features a benzodioxole ring fused to a phenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide typically involves the coupling of a benzodioxole derivative with a phenylpropanamide precursor. One common method is the Pd-catalyzed C-N cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the C-N bond . The reaction conditions often include the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide is unique due to its specific combination of the benzodioxole ring and phenylpropanamide structure, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly and its potential anticancer activity set it apart from other similar compounds .

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety which is known for its pharmacological properties. The structural formula can be represented as:

C17H17NO3\text{C}_{17}\text{H}_{17}\text{N}\text{O}_3

This structure suggests that the compound may exhibit interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets and receptors . The mechanism involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : It can potentially modulate the activity of G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.

Anticancer Activity

Research indicates that compounds containing benzodioxole structures often demonstrate anticancer properties . For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including lung adenocarcinoma (A549) and glioma (C6) cells.

CompoundCell LineIC50 (µM)Mechanism
Compound 5A54910Induces apoptosis
Compound 5C612Disrupts mitochondrial membrane potential

In a study evaluating benzodioxole derivatives, one compound was found to significantly increase early and late apoptosis in A549 cells while exhibiting low toxicity towards normal NIH/3T3 cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Related compounds have shown promising results against various bacterial strains:

MicroorganismZone of Inhibition (mm)Reference Drug Zone (mm)
Bacillus subtilis1621 (Rifampicin)
Escherichia coli1623 (Rifampicin)
Aspergillus niger1819 (Fluconazole)

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

  • Anticancer Screening : A drug library screening identified this compound as a candidate with notable anticancer activity against multicellular spheroids, highlighting its potential in targeting solid tumors .
  • Mechanistic Studies : Further mechanistic studies involving docking simulations have provided insights into how this compound interacts with target proteins involved in cancer pathways, suggesting that it may inhibit specific signaling cascades critical for tumor growth.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(9-6-12-4-2-1-3-5-12)17-13-7-8-14-15(10-13)20-11-19-14/h1-5,7-8,10H,6,9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGUDMNMNVCNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328667
Record name N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

387358-85-2
Record name N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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